3-Methylpent-2-enenitrile

Lipophilicity Drug-likeness Transport Properties

3-Methylpent-2-enenitrile (CAS 4786-35-0), also known as 2-Pentenenitrile, 3-methyl-, is a small α,β-unsaturated aliphatic nitrile (C₆H₉N, MW 95.14 g/mol) that serves as a versatile electrophilic building block in organic synthesis. Structurally, it features a conjugated nitrile-olefin system with a methyl substituent at the 3-position, creating geometric (E/Z) isomerism that influences its reactivity and physicochemical properties.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
CAS No. 4786-35-0
Cat. No. B14734493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpent-2-enenitrile
CAS4786-35-0
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESCCC(=CC#N)C
InChIInChI=1S/C6H9N/c1-3-6(2)4-5-7/h4H,3H2,1-2H3
InChIKeyZRCWASMASZPIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpent-2-enenitrile (CAS 4786-35-0): Procurement Guide for an α,β-Unsaturated Nitrile Building Block


3-Methylpent-2-enenitrile (CAS 4786-35-0), also known as 2-Pentenenitrile, 3-methyl-, is a small α,β-unsaturated aliphatic nitrile (C₆H₉N, MW 95.14 g/mol) that serves as a versatile electrophilic building block in organic synthesis . Structurally, it features a conjugated nitrile-olefin system with a methyl substituent at the 3-position, creating geometric (E/Z) isomerism that influences its reactivity and physicochemical properties . This compound is distinguished from simpler pentenenitriles by its calculated LogP of 1.87 and topological polar surface area (tPSA) of 23.8 Ų, parameters that directly affect its solubility, membrane permeability, and handling characteristics in both academic and industrial settings .

Why Generic Nitrile Isomers Cannot Replace 3-Methylpent-2-enenitrile in Research and Industrial Workflows


Substituting 3-methylpent-2-enenitrile with a seemingly similar in-class nitrile such as 2-pentenenitrile or 3-methyl-2-butenenitrile introduces unpredictable changes in reaction kinetics and product outcomes. The target compound's specific substitution pattern and electronic properties directly influence key parameters like its calculated LogP and stereochemical reactivity, which are not replicated by analogs that lack the methyl group or possess a different unsaturation position . Furthermore, a comparative neurotoxicological study on a series of unsaturated aliphatic nitriles demonstrated that while simple nitriles like acrylonitrile cause severe neurotoxicity, closely related analogs with different substitution patterns, such as 3-methyl-2-butenenitrile, do not produce these effects, underscoring the non-interchangeable nature of these compounds' safety profiles [1].

Quantitative Differentiation Guide for 3-Methylpent-2-enenitrile Against Closest Analogs


Enhanced Lipophilicity and Reduced Polar Surface Area Versus Unsubstituted Parent Compound

3-Methylpent-2-enenitrile exhibits a calculated LogP of 1.86628 and a topological polar surface area (tPSA) of 23.79 Ų, whereas the unsubstituted parent compound, 2-pentenenitrile, has a lower LogP and higher tPSA due to the absence of the shielding methyl group and the resulting increase in polarity . This quantitative difference dictates that the target compound will partition more readily into organic phases and exhibit enhanced membrane permeability, a critical differentiator in applications ranging from liquid-phase extractions to designing compounds with specific bioavailability profiles.

Lipophilicity Drug-likeness Transport Properties

Stereochemical Integrity in Synthesis: Differentiation from the Isolated (E)-Isomer

The target compound (CAS 4786-35-0) is commercially available and utilized as an E/Z mixture or unspecified isomer, which is crucial for specific reactions. For instance, in the patented synthesis of the fragrance compound 5-(2,2-dimethyl-cyclopropyl)-3-methyl-pent-2-enenitrile, the starting material is an E/Z mixture of 3-methylpent-2-enenitrile, leading to a product with a defined diastereomeric ratio (dr = 1:1) and a 59% isolated yield [1]. This outcome is specific to the isomeric mixture's reactivity. In contrast, the pure (2E)-isomer (CAS 14799-76-9) could lead to different stereochemical outcomes and yields in the same reaction.

Stereoselective Synthesis Cyclopropanation Geometric Isomerism

Favorable Neurotoxicological Class Profile Compared to Acrylonitrile

In a comparative study of five unsaturated aliphatic nitriles administered orally to rats for 12 weeks, the structurally related 3-methyl-2-butenenitrile and 4-pentenenitrile did not cause any abnormal behavior or changes in electrophysiological parameters (MCV, SCV, ASAP, AMAP) at doses up to 200 mg kg⁻¹. In stark contrast, acrylonitrile produced locomotor hyperactivity, salivation, and decreases in nerve conduction velocities at lower doses (12.5-50 mg kg⁻¹) [1]. As an α,β-unsaturated nitrile with a comparable substitution pattern to the non-neurotoxic 3-methyl-2-butenenitrile, 3-methylpent-2-enenitrile is positioned within a low-neurotoxicity subclass, distinguishing it from highly hazardous, unsubstituted short-chain nitriles.

Neurotoxicity Safety Profile Green Chemistry

Demonstrated Synthetic Efficiency via Dehydration Route

A documented synthetic route to 3-methylpent-2-enenitrile involves Lewis-acid-promoted regioselective dehydration of 3-hydroxy-3-methylpentanenitrile, yielding the target α,β-unsaturated nitrile at approximately 60% efficiency . This yield is achieved through a selective elimination pathway that avoids the formation of the alternative β,γ-isomer, 3-methyl-3-butenenitrile. This contrasts with non-methylated substrates like 3-hydroxypentanenitrile, where dehydration can lead to a mixture of 2-pentenenitrile and 3-pentenenitrile, complicating purification.

Dehydration Synthesis Process Chemistry Yield

Key Intermediate Status in Patented High-Value Fragrance Synthesis

A Givaudan patent (WO2006066437A1) specifically claims the use of 3-methylpent-2-enenitrile as the essential starting material for synthesizing the novel fragrance compound 5-(2,2-dimethyl-cyclopropyl)-3-methyl-pent-2-enenitrile [1]. The patented process, which achieves a 59% yield after two consecutive cyclopropanation cycles, depends on the unique reactivity of this α,β-unsaturated nitrile [1]. No other generic pentenenitrile isomer is reported to deliver this specific cyclopropanation product, making 3-methylpent-2-enenitrile a non-substitutable intermediate in this intellectual property space.

Fragrance Chemistry Cyclopropanation Patent-protected Intermediate

Application Scenarios Where 3-Methylpent-2-enenitrile Provides a Verifiable Advantage


High-Value Fragrance Intermediate Synthesis

The compound is the required starting material for the patented synthesis of 5-(2,2-dimethyl-cyclopropyl)-3-methyl-pent-2-enenitrile, a cyclopropane-containing fragrance ingredient with novel olfactory properties. The documented 59% yield over two cyclopropanation steps provides a scalable template for industrial production [1].

Stereoselective Heterocycle Construction

3-Methylpent-2-enenitrile serves as a key 3-alkenamide precursor in condensation reactions with aryl aldehydes to produce β-lactams with excellent stereocontrol, as described in the Journal of Organic Chemistry (1994) . The geometric integrity of the α,β-unsaturated nitrile is critical for the observed diastereoselectivity.

Low-Neurotoxicity Nitrile for Biocatalysis and Pharmaceutical Intermediates

Based on its class-level safety profile, where closely related methyl-substituted nitriles showed no neurobehavioral or electrophysiological toxicity in a 12-week rat model, this compound is a suitable candidate for projects requiring a nitrile functional group with a reduced safety hazard compared to simple, unsubstituted nitriles like acrylonitrile [2].

Physicochemical Property Modulation in Molecular Libraries

With a calculated LogP of 1.87 and a tPSA of 23.8 Ų, 3-methylpent-2-enenitrile offers a quantifiable advantage in building molecular libraries where specific lipophilicity and polarity parameters need to be met while retaining an electrophilic nitrile warhead for further derivatization .

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